molecular formula C10H7Cl2N B8743484 2-(dichloromethyl)quinoline CAS No. 4032-52-4

2-(dichloromethyl)quinoline

Cat. No.: B8743484
CAS No.: 4032-52-4
M. Wt: 212.07 g/mol
InChI Key: GNDZFSJQKPWSDC-UHFFFAOYSA-N
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Description

2-(dichloromethyl)quinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound. Quinoline itself is known for its broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is characterized by the presence of a dichloromethyl group attached to the second position of the quinoline ring. This modification imparts unique chemical properties to the compound, making it of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dichloromethyl)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline with dichloromethylating agents under controlled conditions. For instance, the reaction of quinoline with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free conditions and microwave-assisted synthesis have been explored to make the process more environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(dichloromethyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the dichloromethyl group can yield quinoline-2-methyl derivatives. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-(dichloromethyl)quinoline has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases, including malaria and tuberculosis.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(dichloromethyl)quinoline involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules such as DNA and proteins. This interaction can lead to the inhibition of key enzymes and disruption of cellular processes, resulting in the compound’s biological effects .

Comparison with Similar Compounds

2-(dichloromethyl)quinoline can be compared with other similar compounds such as:

    Quinoline: The parent compound, which lacks the dichloromethyl group.

    Quinoline, 2-methyl-: A derivative with a methyl group at the second position instead of a dichloromethyl group.

    Quinoline, 2-chloromethyl-: A derivative with a chloromethyl group at the second position.

Uniqueness

The presence of the dichloromethyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where such properties are desired .

Similar Compounds

  • Quinoline
  • Quinoline, 2-methyl-
  • Quinoline, 2-chloromethyl-

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

CAS No.

4032-52-4

Molecular Formula

C10H7Cl2N

Molecular Weight

212.07 g/mol

IUPAC Name

2-(dichloromethyl)quinoline

InChI

InChI=1S/C10H7Cl2N/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,10H

InChI Key

GNDZFSJQKPWSDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 143.19 g (1 mole) of quinaldine in 350 ml of chloroform was heated to 60° C. and 83 g (0.36 mole) of trichloroisocyanuric acid (min. 90% available chlorine) were added thereto in portions over 175 minutes. The mixture was stirred for another 45 minutes at 60° C. and then cooled. 700 ml of water and 200 ml of 50% potassium hydroxide were added with stirring until two clear layers have formed. The decanted aqueous phase was extracted twice with 150 ml of chloroform and the combined chloroform phases were covered with a layer of 350 ml of 10% HCl to thoroughly extract any 2-monochloromethyl-quinoline from the chloroform solution. The decanted chloroform phase was dried over MgSO4 and evaporated to dryness on a rotary evaporator to obtain 52 g (24.5%) of crude dichloromethyl-quinoline. After recrystallization from isopropanol, there were 16 g (7.5%) of product melting at 80° to 81° C. with a chlorine content of 33.02% (theory 33.4%). The acid aqueous phase was covered with 300 ml of ethyl acetate and the pH was adjusted to 3 with 50% sodium hydroxide. The mixture was well stirred and the decanted aqueous phase was extracted with 100 ml of ethyl acetate again. The combined acetic ester phases were dried over MgSO4 and evaporated to dryness to obtain 95 g (53.5%) of crystalline 2-chloromethylquinoline melting at 53° C. with a chlorine content of 19.87% (theory 19.96%). The aqueous phase was made alkaline with sodium hydroxide and was extracted with 200 ml of ethyl acetate. After drying and evaporating the organic phase, 23 g of quinaline were recovered. The yield of 2-chloromethyl-quinoline calculated for reacted quinaldine was 63.7%.
Quantity
143.19 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three

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